Bortezomib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bortezomib-d8 is a deuterated form of Bortezomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Bortezomib, as the deuterium atoms can provide more stable and traceable results in mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bortezomib-d8 involves the incorporation of deuterium atoms into the Bortezomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated boronic acid in the coupling reaction with a dipeptide . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bortezomib-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound . Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bortezomib-d8 has a wide range of scientific research applications. In chemistry, it is used to study the stability and reactivity of Bortezomib under different conditions . In biology, it is used to investigate the metabolic pathways and mechanisms of action of Bortezomib in cells . In medicine, this compound is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Bortezomib . In industry, it is used in the development of new formulations and delivery systems for Bortezomib .
Wirkmechanismus
Bortezomib-d8 exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins . This inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and activation of the unfolded protein response . The result is cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells . The molecular targets of this compound include the β5 subunit of the proteasome, which is crucial for its proteolytic activity .
Vergleich Mit ähnlichen Verbindungen
Bortezomib-d8 is unique compared to other proteasome inhibitors due to its deuterated nature, which provides enhanced stability and traceability in research studies . Similar compounds include Carfilzomib, Ixazomib, and Marizomib, which also inhibit the proteasome but differ in their chemical structures and mechanisms of action . This compound’s uniqueness lies in its ability to provide more accurate and reliable data in pharmacokinetic and pharmacodynamic studies due to the presence of deuterium atoms .
Eigenschaften
Molekularformel |
C19H25BN4O4 |
---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
[(1R)-3-methyl-1-[[(2R)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D |
InChI-Schlüssel |
GXJABQQUPOEUTA-PGWCMDPNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Kanonische SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.